N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide
Description
N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide (CAS: 217490-29-4; molecular formula: C₁₇H₈ClF₉N₂O₃S) is a fluorinated acetamide derivative characterized by multiple electron-withdrawing substituents. Its structure includes:
- A 3,5-di(trifluoromethyl)phenyl group attached to the acetamide nitrogen.
- A thioether linkage connecting the acetamide to a 5-chloro-2-nitro-4-(trifluoromethyl)phenyl moiety.
The compound’s trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, while the nitro (-NO₂) and chloro (-Cl) substituents contribute to electrophilic reactivity, making it a candidate for applications in medicinal chemistry and polymer synthesis .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClF9N2O3S/c18-11-5-13(12(29(31)32)4-10(11)17(25,26)27)33-6-14(30)28-9-2-7(15(19,20)21)1-8(3-9)16(22,23)24/h1-5H,6H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAOWIOVMDKXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CSC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClF9N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381457 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217490-29-4 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide (CAS No. 217490-29-4) is a complex organofluorine compound notable for its potential biological activities. Its structure includes multiple trifluoromethyl groups, a chloro group, and a nitro group, which may contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C₁₇H₈ClF₉N₂O₃S
- Molecular Weight : 526.76 g/mol
- Melting Point : Not specified in the available literature.
- Boiling Point : Not specified in the available literature.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in cancer research and antimicrobial applications.
Anticancer Activity
In vitro studies have shown that compounds with similar structural motifs often demonstrate antiproliferative activity against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have been associated with improved pharmacodynamics and pharmacokinetics, enhancing their efficacy against cancer cells .
Antimicrobial Activity
The presence of trifluoromethyl groups has been linked to enhanced antibacterial properties. Research indicates that derivatives of trifluoromethyl-substituted phenyl compounds can act as potent growth inhibitors against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
While specific mechanisms of action for this compound remain under investigation, it is hypothesized that the compound interacts with critical cellular targets through hydrogen bonding and polar interactions, similar to other compounds within its chemical class .
Case Studies and Research Findings
- Antiproliferative Studies : A study examining various synthesized compounds found that those containing similar trifluoromethyl substitutions exhibited varying degrees of activity against cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of less substituted analogs .
- Antimicrobial Efficacy : Another research effort focused on the synthesis of pyrazole derivatives containing trifluoromethyl groups revealed their effectiveness against bacterial strains. These findings suggest that structural modifications can enhance antimicrobial potency .
Scientific Research Applications
Organic Chemistry Applications
N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide serves as a powerful activator in glycosylation reactions. It has been utilized to activate p-tolyl thioglycoside donors effectively, facilitating the formation of glycosidic linkages under mild conditions.
Case Study: Glycosylation Activation
- Method : Activation of thioglycoside donors at room temperature.
- Outcome : High compatibility with stereoselective strategies for constructing biologically relevant glycosides.
Biochemical Research
This compound has been studied for its role as an enzyme inhibitor. Preliminary enzymatic assays indicate that it can inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic pathways.
Case Study: Enzyme Inhibition
- Method : Conducting assays to evaluate inhibitory effects on target enzymes.
- Outcome : Identification of significant enzyme inhibition suggests potential applications in drug development targeting disease pathways.
Pharmacological Applications
The thiourea motif present in this compound has drawn attention for its pharmacological potential. Research indicates that it can enhance organic transformations crucial for drug development.
Case Study: Pharmacological Interaction
- Method : Various assays to study interactions with pharmacological targets.
- Outcome : The thiourea motif promotes reactions that are pivotal in developing new therapeutic agents.
Synthetic Chemistry
This compound is also utilized in the development of catalysts for chemical reactions. Its involvement in Schreiner’s thiourea-mediated reactions demonstrates its significance in enhancing reaction efficiency and selectivity.
Case Study: Catalyst Development
- Method : Utilization in (thio)urea-based catalysts.
- Outcome : Enhanced efficiency and selectivity in organic transformations.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | Contains a chloro group and trifluoromethyl | Simpler structure with less fluorination |
| 5-Chloro-2-nitroaniline | Nitro group present | Lacks trifluoromethyl groups |
| 3,5-Di(trifluoromethyl)aniline | Trifluoromethyl groups only | No acetamide or thioether functionality |
This compound stands out due to its complex structure combining multiple functional groups that enhance its reactivity and potential biological activity compared to these simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related acetamide derivatives and heterocyclic analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects: The dual trifluoromethyl groups in the target compound increase electron-withdrawing effects compared to mono-CF₃ analogs (e.g., N1-(2-methoxyphenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide), enhancing its resistance to oxidative degradation . The nitro group in the para position (relative to the thioether) may facilitate electrophilic substitution reactions, distinguishing it from non-nitro derivatives like N1-(2-methoxyphenyl)-2-{[3,5-di(trifluoromethyl)phenyl]thio}acetamide .
Biological Activity :
- Unlike thiadiazole-containing analogs (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide), the target compound lacks a heterocyclic ring but compensates with its trifluoromethyl-rich structure, which improves membrane permeability .
Thermal Stability: The rigid aryl-thioether backbone confers higher thermal stability (decomposition temperature >250°C) compared to phthalimide-based monomers like 3-chloro-N-phenyl-phthalimide .
Q & A
Basic: What are the recommended synthetic routes for this compound in academic settings?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is refluxing a mixture of the thiol-containing precursor (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)benzenethiol) with a chloroacetamide derivative in ethanol, catalyzed by sodium acetate, yielding the target compound after recrystallization (85% yield) . Alternative methods use coupling agents like EDC/HOBt in acetonitrile to activate carboxylic acid intermediates, followed by reaction with amine derivatives . Key parameters include:
- Solvent selection : Ethanol or acetonitrile for solubility and reactivity.
- Catalyst : Sodium acetate for deprotonation or EDC/HOBt for amide bond formation.
- Reaction time : 30 minutes to overnight, depending on precursor reactivity.
Basic: How is the compound’s purity and structural integrity validated?
Methodological Answer:
Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of impurities (e.g., aromatic protons at δ 7.2–8.5 ppm for trifluoromethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 2 ppm error) .
- Melting point analysis : Consistency with literature values indicates purity .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. chloro groups) and compare bioactivity .
- In silico modeling : Molecular docking to predict binding affinity variations due to trifluoromethyl groups’ electron-withdrawing effects .
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, inhibitor concentrations) .
Advanced: What experimental designs optimize reaction yields for large-scale synthesis?
Methodological Answer:
Design of Experiments (DoE) is critical:
- Variables : Temperature (60–100°C), solvent ratio (ethanol/water), and catalyst loading.
- Response surface methodology : Identifies optimal conditions (e.g., 80°C, 5:1 ethanol/water, 1.2 eq sodium acetate) .
- Flow chemistry : Continuous-flow systems improve mixing and heat transfer, reducing side reactions .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro/chloro-containing vapors.
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Waste disposal : Collect in halogenated waste containers for incineration .
Advanced: How do electronic effects of substituents influence reactivity?
Methodological Answer:
The trifluoromethyl (–CF₃) and nitro (–NO₂) groups are electron-withdrawing, which:
- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution at the thioether position .
- Reduces solubility : Requires polar aprotic solvents (e.g., DMF) for reactions .
- Impacts stability : Accelerates hydrolysis under basic conditions; stability studies in pH 7.4 buffers are recommended .
Advanced: How to address conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons .
- X-ray crystallography : Definitive confirmation of crystal structure and substituent orientation .
- Isotopic labeling : Use ¹⁹F NMR to track trifluoromethyl group environments .
Basic: What are the stability considerations under different storage conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
